1-(5-Isopropoxybenzofuran-2-yl)ethanone
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Overview
Description
1-(5-Isopropoxybenzofuran-2-yl)ethanone is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings This specific compound features an isopropoxy group at the 5-position of the benzofuran ring and an ethanone group at the 2-position
Preparation Methods
The synthesis of 1-(5-Isopropoxybenzofuran-2-yl)ethanone typically involves several steps:
Starting Materials: The synthesis begins with the preparation of the benzofuran core, which can be derived from phenol or other suitable precursors.
Formation of the Benzofuran Ring: The benzofuran ring is constructed through cyclization reactions, often involving palladium-catalyzed coupling reactions.
Introduction of the Isopropoxy Group: The isopropoxy group is introduced via etherification reactions, where an isopropyl alcohol derivative reacts with the benzofuran core.
Addition of the Ethanone Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(5-Isopropoxybenzofuran-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzofuran ring. Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Isopropoxybenzofuran-2-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives, which are studied for their unique chemical properties.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.
Medicine: Benzofuran derivatives, including this compound, are explored for their potential as therapeutic agents in treating various diseases.
Industry: The compound is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(5-Isopropoxybenzofuran-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied. Research often involves docking studies and biochemical assays to elucidate these mechanisms.
Comparison with Similar Compounds
1-(5-Isopropoxybenzofuran-2-yl)ethanone can be compared with other benzofuran derivatives, such as:
1-(5-Chloro-1-benzofuran-2-yl)ethanone: This compound has a chloro group instead of an isopropoxy group, which may alter its chemical reactivity and biological activity.
1-(3-Methyl-1-benzofuran-2-yl)ethanone: The presence of a methyl group at the 3-position can influence the compound’s properties and applications.
1-(6-Hydroxy-2-isopropenyl-1-benzofuran-5-yl)ethanone: This derivative features a hydroxy group and an isopropenyl group, which may enhance its biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other benzofuran derivatives.
Properties
Molecular Formula |
C13H14O3 |
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Molecular Weight |
218.25 g/mol |
IUPAC Name |
1-(5-propan-2-yloxy-1-benzofuran-2-yl)ethanone |
InChI |
InChI=1S/C13H14O3/c1-8(2)15-11-4-5-12-10(6-11)7-13(16-12)9(3)14/h4-8H,1-3H3 |
InChI Key |
CNVUVXLAPIPYNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC2=C(C=C1)OC(=C2)C(=O)C |
Origin of Product |
United States |
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